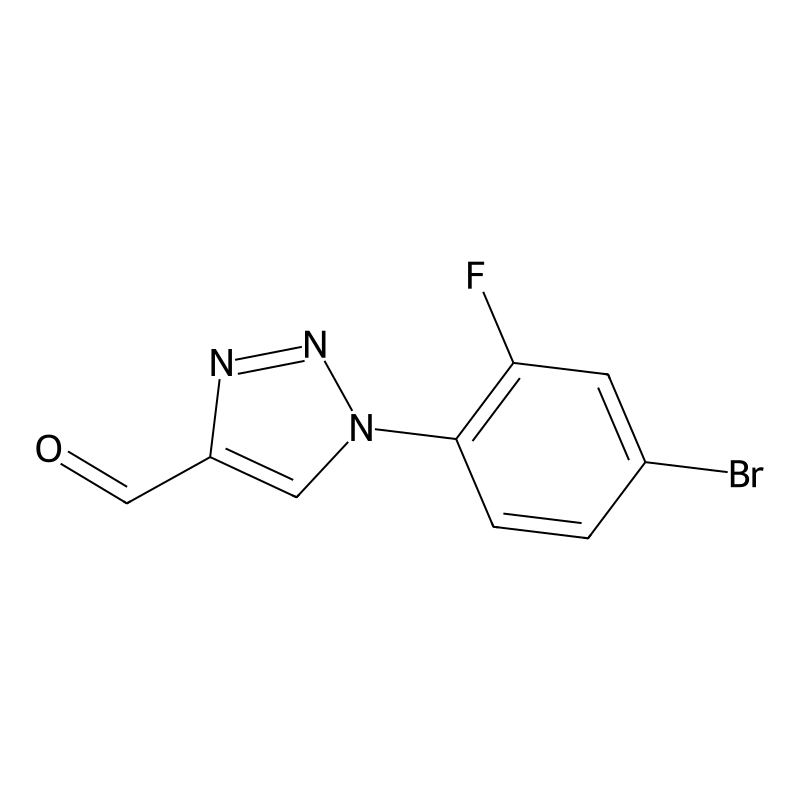

1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound characterized by the presence of a triazole ring and a phenyl group with bromine and fluorine substituents. Its chemical formula is C9H5BrFN3O, and it has a molecular weight of 270.06 g/mol. The compound is noted for its potential applications in medicinal chemistry and material science due to its unique structural features and reactivity profiles .

- Potential skin and eye irritation

- Suspected carcinogenicity for certain aromatic halides

Organic Synthesis and Medicinal Chemistry:

The target compound possesses a triazole ring, a common functional group known for its diverse biological activities []. The presence of a bromine and fluorine substituent on the attached phenyl ring further introduces potential for modulating these activities. Researchers might explore the target compound's ability to interact with specific enzymes or receptors relevant to diseases. Additionally, the aldehyde group allows for further chemical modifications, enabling the creation of libraries of related compounds for biological screening.

Material Science:

Triazole-based molecules have shown promise in material science applications due to their ability to form stable structures and interact with various materials. The target compound's combination of aromatic rings and the triazole unit could be investigated for its potential use in the development of new functional materials.

Development of Fluorescent Probes:

Triazole derivatives can be designed to exhibit fluorescence, making them valuable tools in biological research. The incorporation of the halogen atoms (bromine and fluorine) might influence the target compound's fluorescent properties. Researchers could explore if the molecule can be modified to target specific biomolecules within cells, enabling their visualization and further biological studies [].

1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been studied for its biological activities, particularly as an inhibitor of certain enzymes. It has shown potential interactions with aldose reductase, an enzyme implicated in diabetic complications, suggesting its role in therapeutic applications targeting metabolic disorders. Further studies are necessary to fully elucidate its pharmacological properties.

Several synthesis methods have been reported for 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde:

- One-Pot Synthesis: A straightforward method involves the reaction of 4-bromo-2-fluorobenzaldehyde with azides under mild conditions to form the triazole ring followed by oxidation to introduce the aldehyde functionality .

- Reflux Method: The compound can also be synthesized by refluxing 4-bromo-2-fluoroaniline with sodium azide in an appropriate solvent like ethanol .

- Retrosynthesis Analysis: Advanced synthetic planning tools can predict feasible synthetic routes based on existing chemical databases, optimizing the synthesis process for efficiency.

The compound's unique structure allows it to be utilized in various fields:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting metabolic diseases.

- Material Science: Its properties may be exploited in creating novel materials or coatings.

- Agricultural Chemistry: Potential applications as agrochemicals or pesticides are also being explored due to its biological activity against specific pests or pathogens.

Interaction studies have highlighted the compound's potential as a selective inhibitor of aldose reductase. Such interactions could lead to significant therapeutic effects in managing conditions like diabetic neuropathy. Further research is essential to determine the specificity and efficacy of these interactions.

Several compounds share structural similarities with 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | C9H5BrClN3O | Contains chlorine instead of fluorine |

| Methyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate | C10H8BrFN3O2 | Has a carboxylate group instead of an aldehyde |

| 1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | C9H5ClFN3O | Different halogen substitution on the phenyl ring |

Uniqueness

The uniqueness of 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde lies in its specific combination of halogen substituents (bromine and fluorine) on the phenyl ring and its functionalization at the triazole position. This configuration potentially enhances its biological activity compared to similar compounds lacking these specific substitutions .